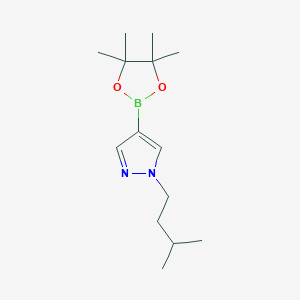
2,3,5,6-Tetrachlorophenyl isothiocyanate
Overview
Description
2,3,5,6-Tetrachlorophenyl isothiocyanate is an organic compound with the molecular formula C7HCl4NS. It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with four chlorine atoms at the 2, 3, 5, and 6 positions. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachlorophenyl isothiocyanate typically involves the reaction of 2,3,5,6-tetrachlorophenylamine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction can be represented as follows:
[ \text{2,3,5,6-Tetrachlorophenylamine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
This reaction is usually performed in an inert solvent such as dichloromethane, and the reaction mixture is kept at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrachlorophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Addition Reactions: Alcohols and water are used as reagents, and the reactions are usually performed at ambient conditions.
Oxidation and Reduction: Specific oxidizing and reducing agents are used, and the reactions are carried out under controlled conditions to prevent decomposition.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Oxidized and Reduced Derivatives: Formed under specific oxidation and reduction conditions.
Scientific Research Applications
2,3,5,6-Tetrachlorophenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea and thiocarbamate derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.
Medicine: Investigated for its potential antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachlorophenyl isothiocyanate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino groups in proteins, leading to the formation of thiourea derivatives. This modification can inhibit enzyme activity and alter protein function. The compound’s antimicrobial and anticancer properties are attributed to its ability to disrupt cellular processes by modifying key proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Lacks the chlorine substitutions and has different reactivity and applications.
2,4-Dichlorophenyl isothiocyanate: Contains only two chlorine atoms, leading to different chemical properties and reactivity.
Benzyl isothiocyanate: Has a benzyl group instead of a tetrachlorophenyl group, resulting in distinct biological activities
Uniqueness
2,3,5,6-Tetrachlorophenyl isothiocyanate is unique due to its high reactivity and the presence of four chlorine atoms, which enhance its electrophilic nature. This makes it a valuable reagent in organic synthesis and a potent compound in biological studies. Its ability to form stable thiourea derivatives with proteins and other nucleophiles sets it apart from other isothiocyanates .
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl4NS/c8-3-1-4(9)6(11)7(5(3)10)12-2-13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJBOECIDDLGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)N=C=S)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375225 | |
| Record name | 1,2,4,5-Tetrachloro-3-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22133-95-5 | |
| Record name | 1,2,4,5-Tetrachloro-3-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22133-95-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1302218.png)








![2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302238.png)


